2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound also contains a dimethoxyphenyl group, which can influence its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction conditions are mild, allowing for the conversion of sterically demanding and acid-labile substrates.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the Boc protecting group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethoxyphenyl group can lead to the formation of quinones, while reduction can yield the free amine.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing for selective reactions at other sites. The dimethoxyphenyl group can participate in various interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(3,4-Dimethoxyphenyl)-2-aminoacetic acid: Lacks the Boc protecting group.
(2R)-2-(3,4-Dimethoxyphenyl)-2-[(methoxycarbonylamino]acetic acid: Contains a methoxycarbonyl protecting group instead of Boc.
Uniqueness
The presence of the Boc protecting group in 2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid makes it unique, as it provides stability and allows for selective reactions. This compound’s specific structure and functional groups enable it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-12(13(17)18)9-6-7-10(20-4)11(8-9)21-5/h6-8,12H,1-5H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYFEDGJUISDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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